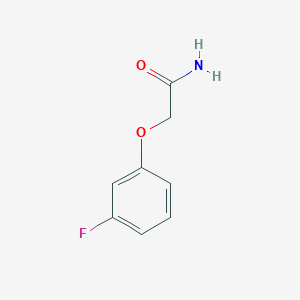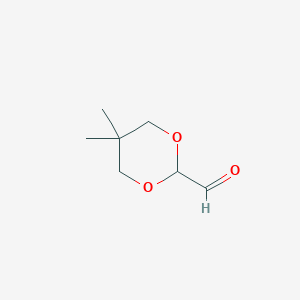
5-(1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2’H-3,3’-Bipyrazole-5-carboxylic acid is a heterocyclic compound featuring two pyrazole rings connected by a carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid typically involves the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the presence of nitric acid and iron(III) ions. This reaction results in the formation of the desired compound, which can be isolated as the acid sodium salt Na(H2O)2H2PTCA . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Nitric acid and iron(III) ions are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tricarboxylic acid derivatives .
Scientific Research Applications
1H,2’H-3,3’-Bipyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions are mediated by the nitrogen atoms in the pyrazole rings, which act as electron donors .
Comparison with Similar Compounds
1H-1,2,3-Triazole-5-carboxylic acid: Another heterocyclic compound with similar structural features but different reactivity and applications.
1H-1,2,4-Triazole-3-carboxylic acid: Known for its use in medicinal chemistry and as a building block for various chemical syntheses.
Uniqueness: 1H,2’H-3,3’-Bipyrazole-5-carboxylic acid is unique due to its dual pyrazole rings, which provide a versatile platform for forming complexes with a wide range of metal ions.
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c12-7(13)6-3-5(10-11-6)4-1-2-8-9-4/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
MBZZAESSKSTTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=NNC(=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)






![3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)


![1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester](/img/structure/B8677439.png)


